3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid
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Overview
Description
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chlorophenylthio group and a nitrophenyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Thioether Formation: The reaction of a chlorophenyl compound with a thiol to form the thioether linkage.
Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Addition: The acrylic acid moiety can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Addition: Catalysts like palladium or platinum may be used to promote addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenylthio group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylthioacetic acid: Similar structure but lacks the nitro group.
2-(4-Chlorophenylthio)benzoic acid: Contains a benzoic acid moiety instead of acrylic acid.
5-Nitro-2-thiophenecarboxylic acid: Similar nitro and thioether functionalities but different aromatic backbone.
Uniqueness
3-{2-[(4-Chlorophenyl)thio]-5-nitrophenyl}acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a chlorophenylthio group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)/b8-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFIUBIQMIRLK-QPIMQUGISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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